

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Bromisoval

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Compound of Interest

Compound Name: **Bromisoval**

Cat. No.: **B1667876**

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This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of **Bromisoval**. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

Bromisoval, also known as bromovalerylurea, is a sedative and hypnotic agent belonging to the bromoureide group.^[1] First discovered in 1907, it has been used for its calming and sleep-inducing effects.^{[1][2]} While newer agents have largely replaced it in clinical practice, **Bromisoval** remains a subject of scientific interest.^{[2][3]} Chronic use of **Bromisoval** has been linked to bromine poisoning.^{[1][4]} This document details its synthesis, chemical characteristics, and the experimental protocols for its study.

Synthesis of Bromisoval

The primary method for synthesizing **Bromisoval** involves a two-step process: the bromination of isovaleric acid followed by a condensation reaction with urea.^{[1][5]} A common approach is the Hell-Volhard-Zelinsky reaction for the bromination step.^{[1][5]}

The synthesis can be broadly categorized into the following stages:

- Bromination of Isovaleric Acid: Isovaleric acid is reacted with bromine in the presence of a catalyst, such as phosphorus tribromide, to yield α -bromoisovaleryl bromide.^{[5][6]}

- Condensation with Urea: The resulting α -bromoisovaleryl bromide is then condensed with urea to form the final product, **Bromisoval**.^{[5][6]}

An alternative patented process describes the production of **Bromisoval** from isoamyl alcohol through a four-step method involving oxidation, bromination, condensation, and refining.^[7]

The following protocol is a synthesized method based on published literature.^[6]

Step 1: Synthesis of α -bromo isovaleric acid

- Under the catalysis of phosphorus tribromide, isovaleric acid and bromine are reacted to generate α -bromo isovaleric acid.

Step 2: Synthesis of α -bromoisopentanoyl bromide

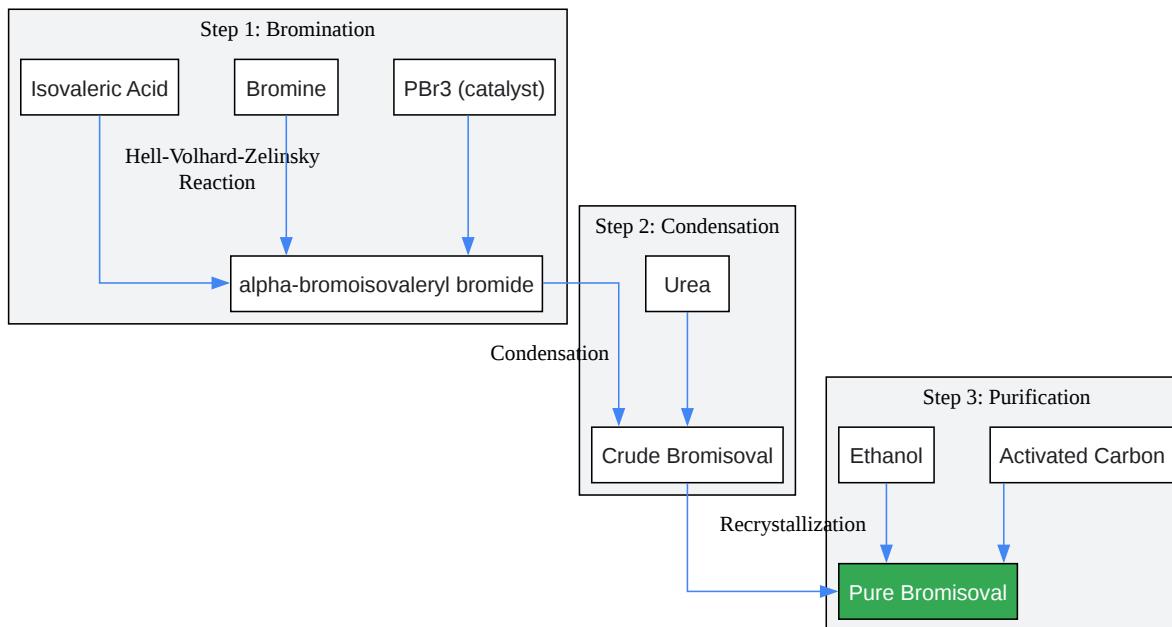
- The product from Step 1 is transferred to an acylation and bromination tank.
- Phosphorus tribromide and bromine are added to continue the reaction, forming α -bromoisopentanoyl bromide.
- After the reaction, the pressure is reduced, and the mixture is heated.
- Fractions are distilled and collected at 85-95 °C / 20-30 mmHg to obtain α -bromoisopentanoyl bromide.

Step 3: Condensation to form **Bromisoval**

- The purified α -bromoisopentanoyl bromide is condensed with urea to yield the crude **Bromisoval** product.

Step 4: Recrystallization

- The crude **Bromisoval** is purified by recrystallization with ethanol. The suggested ratio is: crude **Bromisoval**:ethanol:activated carbon = 1:2.5:0.01.^[6]



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Caption: Synthesis workflow for **Bromisoval**.

Chemical Characterization

Bromisoval is a white to off-white crystalline powder.^[8] It is soluble in organic solvents and less soluble in water.^[8]

Property	Value	Reference
IUPAC Name	(RS)-2-Bromo-N-carbamoyl-3-methylbutanamide	[1]
Synonyms	Bromovalerylurea, Bromural, Brovarin	[9]
CAS Number	496-67-3	[1]
Chemical Formula	C ₆ H ₁₁ BrN ₂ O ₂	[1]
Molar Mass	223.07 g/mol	[10]
Appearance	White to off-white crystalline powder	[8]
Solubility in DMSO	44 mg/mL (197.24 mM)	[11]
log P	1.057	[1]
pKa	10.536	[1]
pKb	3.461	[1]

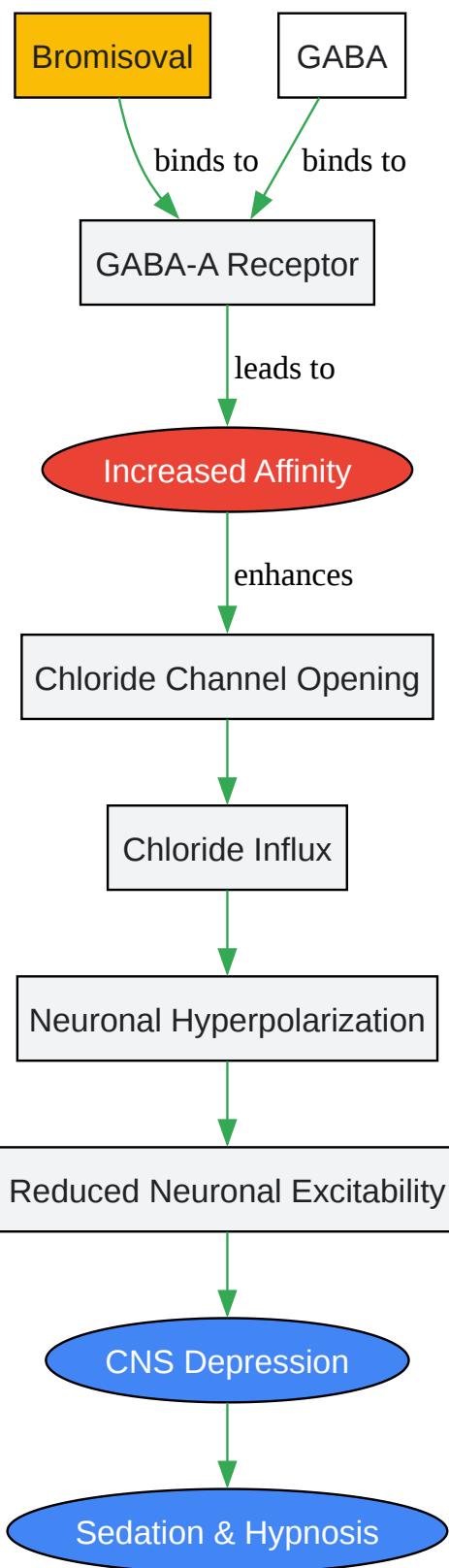
Parameter	Value	Species	Administration	Reference
ISD ₅₀	0.35 (0.30-0.39) mmol/kg	Male mice	Intraperitoneal	[12]
LD ₅₀	3.25 (2.89-3.62) mmol/kg	Male mice	Intraperitoneal	[12]

Mechanism of Action

Bromisoval exerts its sedative and hypnotic effects by modulating the central nervous system. [\[13\]](#) Its primary mechanism of action is the enhancement of the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain.[\[2\]](#)[\[13\]](#)

Bromisoval binds to specific sites on the GABA-A receptor complex, which increases the receptor's affinity for GABA.[\[13\]](#) This potentiation of GABAergic neurotransmission leads to an

increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire. The overall result is a dampening of neuronal excitability, leading to sedation, reduced anxiety, and sleep induction.[13]



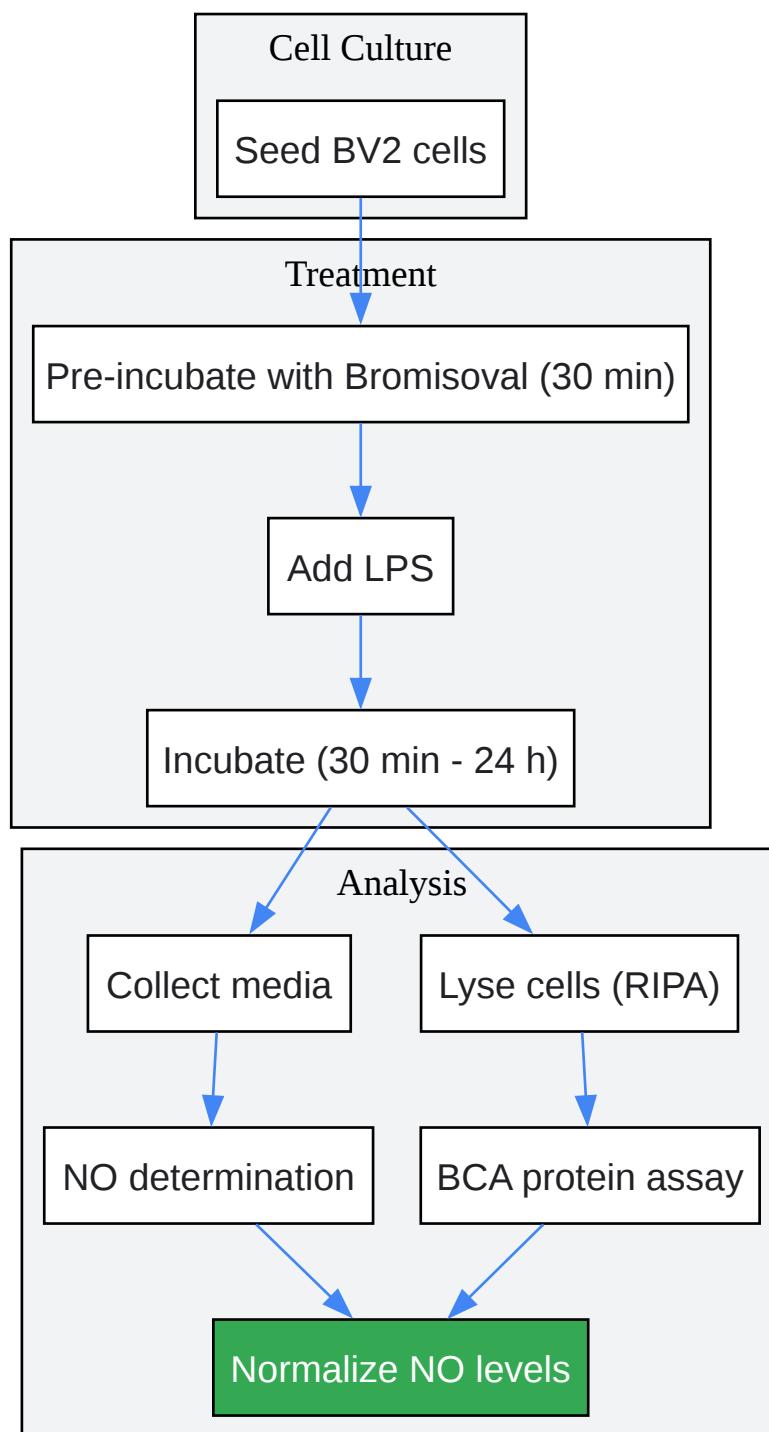
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Caption: Mechanism of action of **Bromisoval**.

Experimental Protocols for In Vitro Studies

The following protocols are based on studies investigating the anti-inflammatory effects of **Bromisoval**.^[12]

- Cell Line: Murine microglial cell line BV2 is utilized.
- Culture Medium: Cells are maintained in a medium supplemented with 10% fetal bovine serum.
- Experimental Setup:
 - BV2 cells are seeded onto wells in 4-well culture plates.
 - To investigate the effects of **Bromisoval**, cells are pre-incubated with the compound (e.g., 1-100 µg/mL) for 30 minutes.
 - Lipopolysaccharide (LPS) is then added, and the cells are incubated for a period ranging from 30 minutes to 24 hours.
- Sample Collection: Conditioning media is obtained from BV2 cell cultures that have been incubated for 24 hours in E2 medium containing 1 µg/ml LPS, with or without **Bromisoval**.
- Analysis: The collected media is subjected to nitric oxide determination.
- Normalization: To normalize the level of released NO by the cellular protein content, the cells are solubilized with RIPA buffer. The protein content is then determined using a BCA protein assay.



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Caption: In vitro experimental workflow.

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